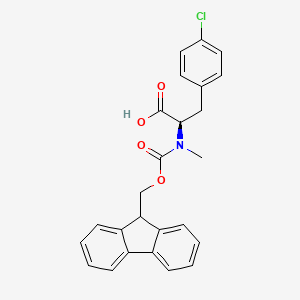

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Description

BenchChem offers high-quality Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJLZWXYPPOHJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Introduction: A Unique Building Block in Peptide Chemistry

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a synthetically modified amino acid of significant interest in the fields of peptide chemistry and drug development. Its unique trifecta of structural modifications—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-alpha-methylation, and a chloro-substitution on the phenyl ring—confers a distinct set of physicochemical properties that are highly advantageous for the synthesis of advanced peptide therapeutics. This guide provides an in-depth analysis of these properties, offering both field-proven insights and a theoretical framework for researchers and drug development professionals.

The incorporation of unnatural amino acids like this one can introduce crucial new features into peptides, such as increased stability against enzymatic degradation and improved receptor binding affinity[1]. The N-methylation of the peptide backbone is a key strategy to enhance the bioavailability and in vivo half-life of peptide drugs[2][3]. Concurrently, the introduction of halogen atoms, such as chlorine, into the amino acid side-chain is a powerful method for modulating the physicochemical and structural properties of polypeptides[4][5].

Core Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C25H22ClNO4 | Calculated based on the addition of a methyl group (CH2) to Fmoc-4-chloro-D-phenylalanine. |

| Molecular Weight | 435.9 g/mol | Calculated from the molecular formula. This is a critical parameter for mass spectrometry and stoichiometric calculations in synthesis. |

| Appearance | White to off-white powder or crystalline solid | This is the typical appearance for Fmoc-protected amino acids[6]. |

| Melting Point (°C) | 125 - 145 (Estimated) | This is an estimation. N-methylation tends to lower the melting point compared to the non-methylated analog. For instance, Fmoc-N-methyl-L-phenylalanine has a melting point of 132-136°C, while Fmoc-L-phenylalanine's is higher. The presence of the chloro group in Fmoc-4-chloro-D-phenylalanine gives it a melting range of 173-206°C. The N-methylation would likely lower this range. |

| Solubility | Highly soluble in DMF, NMP, and DMSO. Limited solubility in less polar solvents like DCM and THF. Practically insoluble in water. | The large, hydrophobic Fmoc group dictates solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS)[7][8]. While N-methylation can sometimes improve water solubility in specific contexts by disrupting hydrogen bonding, for a molecule this large and hydrophobic, significant aqueous solubility is not expected[2][9]. Solubility in DMF, NMP, and DMSO is a critical requirement for efficient peptide coupling reactions[8][10]. |

| Optical Rotation | Expected to be dextrorotatory ([α]D > 0) in DMF | As a D-amino acid derivative, it is expected to rotate plane-polarized light to the right. The exact value would require experimental determination. |

The Scientific Rationale Behind the Modifications

The specific combination of N-methylation and 4-chloro substitution is not arbitrary; each modification is chosen to impart specific, desirable characteristics to the resulting peptide.

The Impact of Nα-Methylation

N-methylation of the amide bond introduces a steric hindrance that provides significant resistance to proteolytic degradation by enzymes like peptidases[2]. This directly translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy. Furthermore, the methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor[2].

Caption: N-methylation sterically hinders enzymatic cleavage.

The Role of the 4-Chloro Substituent

The introduction of a chlorine atom at the para position of the phenyl ring has profound effects on the electronic properties of the side chain[1]. The electron-withdrawing nature of chlorine can influence pKa values and alter non-covalent interactions, such as pi-pi stacking and cation-pi interactions, which are often crucial for receptor binding. Halogenation can also enhance the hydrophobicity of the side chain, potentially improving cell permeability and interaction with hydrophobic targets[4][5].

Experimental Protocols for Physicochemical Characterization

To validate the estimated properties and ensure the quality of a synthesized batch of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a series of standard analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of synthetic amino acid derivatives.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point.

-

Detection: UV detection at 254 nm and 280 nm to monitor the Fmoc group and the phenyl ring.

-

Analysis: Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound.

Methodology:

-

Ionization: Electrospray ionization (ESI) is typically used for these types of molecules.

-

Analysis Mode: Both positive and negative ion modes should be checked. In positive mode, the [M+H]+ ion would be expected at m/z 436.9. In negative mode, the [M-H]- ion would be expected at m/z 434.9.

-

High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should be used to obtain a mass measurement with high accuracy (e.g., within 5 ppm). The unique isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a key diagnostic feature[11].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the detailed chemical structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃[12].

-

¹H NMR: Key expected signals include:

-

A singlet for the N-methyl group.

-

Multiplets in the aromatic region for the Fmoc and 4-chlorophenyl groups.

-

Signals for the α- and β-protons of the amino acid backbone.

-

-

¹³C NMR: The spectrum will confirm the number of unique carbon atoms and their chemical environments.

-

2D NMR: Techniques like COSY and HSQC can be used to definitively assign all proton and carbon signals.

Caption: Standard workflow for the analytical characterization.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a highly valuable, albeit specialized, building block for peptide synthesis. Its physicochemical properties, largely driven by the bulky Fmoc group, N-methylation, and para-chloro substitution, make it an ideal candidate for creating peptides with enhanced stability, conformational rigidity, and potentially altered receptor interactions. While direct experimental data is sparse, a solid understanding of fundamental peptide chemistry principles allows for reliable estimation of its properties and the development of robust analytical protocols for its characterization. The continued exploration of such uniquely modified amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.

References

-

Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

- Molin, L., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(22), 5338.

- Biron, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578.

-

ResearchGate. (n.d.). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

- Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 64(1), 220-226.

-

Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids | Request PDF. Retrieved from [Link]

- Valiyev, F., et al. (2017).

- Burlina, F., et al. (2007). Native Chemical Ligation at Phenylalanine. Organic Letters, 9(22), 4415-4418.

- Kitteringham, N. R., et al. (2010). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics, 9(1), 180-193.

-

The Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406.

- Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.

- Wang, Y., et al. (2018).

-

Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]

- Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5539-5544.

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-D-phenylalanine, N-FMOC protected. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. reddit.com [reddit.com]

- 11. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Structure and chemical formula of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

An In-depth Technical Guide to Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Executive Summary

This guide provides a comprehensive technical overview of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a highly specialized amino acid derivative pivotal to modern peptide chemistry and drug development. We will dissect its unique structural components, elucidating how Nα-methylation, para-chloro substitution, and D-stereoisomerism collectively contribute to the enhanced stability, conformational rigidity, and proteolytic resistance of synthetic peptides. This document details the compound's physicochemical properties, outlines a conceptual synthetic pathway, and provides field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of next-generation peptide therapeutics.

Introduction: The Strategic Role of Modified Amino Acids in Peptide Therapeutics

The resurgence of peptides as therapeutic agents is largely attributable to chemical modifications that overcome their inherent metabolic instability and poor bioavailability. Standard Solid-Phase Peptide Synthesis (SPPS) has evolved to incorporate a vast arsenal of 'unnatural' or modified amino acids, which are instrumental in fine-tuning the pharmacological profile of a peptide. Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a quintessential example of a multi-functionalized building block, where each modification serves a distinct and synergistic purpose:

-

D-Stereochemistry: The incorporation of a D-amino acid in place of its natural L-isomer is a robust strategy to confer resistance to enzymatic degradation by endogenous proteases, which are stereospecific for L-amino acids.

-

Nα-Methylation: The addition of a methyl group to the backbone amide nitrogen introduces significant steric hindrance that not only shields the adjacent peptide bond from cleavage but also restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, enhancing receptor affinity and selectivity.[1]

-

4-Chloro Substitution: Halogenation of the phenyl ring alters its electronic and steric properties. The chloro-group can participate in favorable halogen bonding with protein targets and increases the hydrophobicity of the side chain, which can enhance binding affinity and improve cell permeability.

-

Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine. Its use is central to the orthogonal protection strategy of modern SPPS, allowing for the stepwise assembly of the peptide chain under mild conditions that preserve sensitive side-chain functionalities.[2]

Collectively, these features make Fmoc-Nα-methyl-4-chloro-D-phenylalanine a high-value reagent for addressing the core challenges of peptide drug design.

Core Compound Identification and Physicochemical Properties

The precise identification and characterization of this complex building block are paramount for its effective use. The structure consists of a D-phenylalanine core, modified with a chloro group at the para-position of the phenyl ring, a methyl group on the alpha-nitrogen, and an Fmoc protecting group.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-(4-chlorophenyl)-2-{amino}propanoic acid | Inferred |

| Synonyms | Fmoc-N-Me-D-Phe(4-Cl)-OH | Inferred |

| CAS Number | Not definitively available in searched sources. The L-enantiomer is 1217716-50-1. | [3] |

| Molecular Formula | C₂₅H₂₂ClNO₄ | [3] |

| Molecular Weight | 435.9 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically ≥97% (Chiral HPLC) | [3] |

| Storage Conditions | 0 - 8 °C, desiccated | [3] |

Conceptual Synthesis Pathway

While numerous methods exist for the synthesis of N-methylated amino acids, the following pathway represents a logical and common strategy starting from the commercially available 4-chloro-D-phenylalanine. The causality for each step is critical for understanding the methodology.

Rationale: A multi-step process is required to selectively methylate the nitrogen without affecting the carboxylic acid and to subsequently protect the resulting secondary amine for SPPS. A common route involves temporary protection of the amine with a group amenable to methylation, followed by methylation and deprotection, and finally, Fmoc protection. The Biron-Kessler method provides a robust foundation for this process.[4]

Step-by-Step Methodology

-

Amine Protection (Nosylation): Start with 4-chloro-D-phenylalanine. The primary amine is first protected with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base (e.g., NaHCO₃) in an aqueous/organic solvent mixture.

-

Causality: The nosyl group is chosen because it is electron-withdrawing, making the N-H proton acidic and easy to deprotonate for the subsequent methylation step. It is also stable to the methylation conditions but can be removed orthogonally later.

-

-

N-Methylation: The N-H proton of the nosyl-protected amino acid is deprotonated using a mild base (e.g., K₂CO₃ or Cs₂CO₃), and the resulting anion is alkylated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in an anhydrous polar aprotic solvent like DMF.

-

Causality: Anhydrous conditions are crucial to prevent quenching of the anion. DMF is an excellent solvent for this type of Sₙ2 reaction.

-

-

Nosyl Group Removal: The nosyl group is selectively removed by treatment with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in DMF.

-

Causality: The thiol acts as a soft nucleophile that readily cleaves the sulfur-nitrogen bond of the nosyl group, regenerating the secondary amine without affecting other parts of the molecule.

-

-

Fmoc Protection: The resulting N-methyl-4-chloro-D-phenylalanine is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, in the presence of a mild base (e.g., NaHCO₃) in a solvent mixture like dioxane/water to yield the final product.

-

Causality: Fmoc-OSu is a stable, crystalline solid that provides clean and efficient Fmoc protection of the secondary amine, preparing the building block for direct use in SPPS.

-

Synthesis Workflow Diagram

Caption: The SPPS cycle for incorporating a sterically hindered N-methylated amino acid.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a sophisticated and powerful building block for peptide synthesis. Its rationally designed structure, combining D-stereochemistry, Nα-methylation, and para-chloro substitution, provides medicinal chemists with a tool to systematically enhance the drug-like properties of peptide candidates. While its incorporation requires specialized protocols to overcome steric hindrance, the resulting improvements in proteolytic stability, conformational definition, and potentially target affinity justify its use in advanced drug discovery and development programs.

References

-

Journal of Organic Chemistry. An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. Available at: [Link]

-

National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

-

PubMed. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Available at: [Link]

-

ResearchGate. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Available at: [Link]

-

AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-D-Phe(4-Cl)-OH: Properties, Synthesis, and Applications. Available at: [Link]

-

CSBio. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. Available at: [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solution-Phase Synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a valuable building block for peptide chemists and drug development professionals. N-methylation of peptide backbones is a critical modification strategy for enhancing the pharmacokinetic properties of therapeutic peptides, including increased metabolic stability and improved cell permeability. This document details a robust solution-phase synthesis protocol, discusses the mechanistic rationale behind key procedural steps, outlines methods for purification and characterization, and addresses critical safety considerations. The aim is to equip researchers with a self-validating system for the reliable, lab-scale production of this non-canonical amino acid.

Introduction: The Strategic Value of N-Methylation in Peptide Drug Design

The therapeutic potential of peptides is often hindered by poor metabolic stability, low membrane permeability, and conformational flexibility that can lead to reduced receptor affinity. One of the most effective strategies to overcome these limitations is the site-specific methylation of the peptide backbone at the α-amino group.[] This seemingly minor modification imparts significant and beneficial changes to the molecule's physicochemical properties.

Key advantages of N-methylation include:

-

Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from proteolytic cleavage, thereby increasing the peptide's in vivo half-life.[]

-

Improved Membrane Permeability: By replacing an amide proton, N-methylation disrupts the hydrogen-bonding network, which can reduce aggregation and increase lipophilicity, often leading to improved passive diffusion across cell membranes.

-

Conformational Control: The introduction of an N-methyl group restricts the rotation of the peptide backbone, locking it into a more defined conformation. This can lead to higher receptor affinity and selectivity.

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a particularly interesting building block. The 4-chloro substitution on the phenyl ring can introduce unique hydrophobic and electronic interactions, potentially modulating molecular recognition and binding affinity at the target site.[2] This guide presents a reliable method for its synthesis, starting from the commercially available Fmoc-4-chloro-D-phenylalanine.

Synthetic Strategy and Retrosynthesis

The chosen synthetic route is a direct N-alkylation of the Fmoc-protected starting material, a method adapted from the well-established Benoiton protocol. This approach is favored for its operational simplicity and reliability.

The retrosynthetic analysis is straightforward: the target molecule is disconnected at the N-CH₃ bond, leading back to the Fmoc-protected amine and a methylating agent.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for the target compound.

The forward synthesis involves the deprotonation of the N-H group of Fmoc-4-chloro-D-phenylalanine using a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium amide salt. This highly nucleophilic anion then undergoes an Sₙ2 reaction with an electrophilic methyl source, methyl iodide (MeI), to yield the desired N-methylated product.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps and characterization data to confirm a successful synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Grade | Notes |

| Fmoc-4-chloro-D-phenylalanine | 142994-19-2 | 421.87 | >98% | Starting material. Ensure it is dry before use. |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in mineral oil | Highly reactive and flammable. Handle under inert atmosphere. |

| Methyl Iodide (MeI) | 74-88-4 | 141.94 | >99% | Toxic and a suspected carcinogen. Handle in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | DriSolv® or equivalent | Use freshly distilled or from a solvent purification system. |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | DriSolv® or equivalent | Use freshly distilled or from a solvent purification system. |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | Reagent Grade | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction. |

| Brine (Saturated aq. NaCl solution) | 7647-14-5 | 58.44 | Reagent Grade | For washing during extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | For drying the organic phase. |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |

Equipment

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Diagram 2: Synthesis Workflow

Caption: Step-by-step workflow for the N-methylation reaction.

-

Preparation: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-4-chloro-D-phenylalanine (1.0 eq, e.g., 4.22 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in a mixture of anhydrous THF and anhydrous DMF (e.g., 40 mL THF and 10 mL DMF). The addition of DMF is crucial to maintain solubility of the resulting sodium salt.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil, e.g., 0.48 g, 12.0 mmol) portion-wise over 10 minutes. Causality: This step generates the nucleophilic amide anion. Performing the addition at 0°C controls the exothermic reaction and hydrogen gas evolution. A slight excess of NaH ensures complete deprotonation.

-

Anion Formation: Stir the resulting suspension at 0°C for 30 minutes. The solution may become a thick slurry.

-

Alkylation: Add methyl iodide (1.5 eq, e.g., 0.93 mL, 15.0 mmol) dropwise via syringe. Causality: This is the Sₙ2 displacement step. A moderate excess of the alkylating agent drives the reaction to completion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate with 1% acetic acid), observing the consumption of the starting material.

-

Quenching: Carefully quench the reaction by cooling it to 0°C and slowly adding saturated aqueous NH₄Cl solution (e.g., 20 mL) until gas evolution ceases. Causality: This step safely neutralizes any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) containing 1% acetic acid is a good starting point. The acetic acid is included to keep the carboxylic acid protonated and prevent streaking on the silica gel.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb it onto a small amount of silica gel, dry it, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield Fmoc-Nα-methyl-4-chloro-D-phenylalanine as a white solid.

Product Characterization

Verifying the identity and purity of the final product is a critical step.

Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₅H₂₂ClNO₄ |

| Molecular Weight | 435.90 g/mol |

| Mass Spectrometry (ESI+) | Expected m/z: 436.13 ([M+H]⁺), 458.11 ([M+Na]⁺) |

| ¹H NMR (400 MHz, CDCl₃) | Predicted shifts (δ, ppm): ~7.77 (d, 2H, Fmoc), ~7.60 (d, 2H, Fmoc), ~7.40 (t, 2H, Fmoc), ~7.31 (t, 2H, Fmoc), ~7.25 (d, 2H, Ar-H), ~7.10 (d, 2H, Ar-H), ~4.8-5.0 (m, 1H, α-CH), ~4.2-4.5 (m, 3H, Fmoc CH, CH₂), ~3.2-3.4 (dd, 2H, β-CH₂), ~2.8-3.0 (s, 3H, N-CH₃) . Note: Due to rotamers, some peaks may appear broadened. |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted shifts (δ, ppm): ~175 (C=O, acid), ~156 (C=O, carbamate), ~143 (Fmoc), ~141 (Fmoc), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Fmoc), ~125 (Fmoc), ~120 (Fmoc), ~67 (Fmoc-CH₂), ~60 (α-CH), ~47 (Fmoc-CH), ~35 (β-CH₂), ~32 (N-CH₃) . |

| HPLC Purity | >95% (typical) |

Mechanistic Considerations & Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, the cause is often insufficient deprotonation. Ensure the NaH is fresh and that anhydrous conditions are strictly maintained. A small additional portion of NaH and MeI can be added, but this may lead to more side products.

-

Side Products: The primary potential side product is the methyl ester of the starting material or product, formed if the carboxylate is deprotonated and reacts with methyl iodide. While deprotonation of the N-H group (pKa ~16-18) is much more favorable than the O-H of the carboxylic acid (pKa ~4-5), using a large excess of base can lead to d-deprotonation. The acidic work-up and purification conditions described are designed to hydrolyze any ester formed and separate out non-polar impurities.

-

Racemization: The described method (Benoiton protocol) is known to have a low risk of racemization at the α-carbon. However, it is always good practice to confirm the chiral purity of the final product, for example, by chiral HPLC if required for the final application.

Safety Precautions

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (N₂ or Ar) and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Methyl Iodide (MeI): A toxic, volatile liquid and a suspected carcinogen. All operations involving MeI must be conducted in a certified chemical fume hood. Avoid inhalation and skin contact.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a sealed commercial bottle.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Conclusion

This guide provides a detailed and reliable protocol for the solution-phase synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this valuable non-canonical amino acid for application in advanced peptide synthesis and drug discovery programs. The emphasis on the rationale behind experimental choices and inclusion of expected analytical data ensures that this protocol is not just a set of instructions, but a complete scientific guide.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available at: [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available at: [Link]

- Benoiton, N. L., & Chen, F. M. (1981). N-Methylamino acids in peptide synthesis. International Journal of Peptide and Protein Research, 17(1), 18-30. (Note: While a direct link is not available, this work is foundational and widely cited in the field for the NaH/MeI method).

-

PubChem. (n.d.). (S)-N-Fmoc-4-chlorophenylalanine. Retrieved January 19, 2026, from [Link]

-

Aapptec. (n.d.). N-Methyl Amino Acids. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Fmoc-Nα-methyl-4-chloro-D-phenylalanine: Synthesis, Properties, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation and Halogenation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation and limited cell permeability. To overcome these limitations, medicinal chemists employ various strategies to modify the peptide backbone and side chains. Among the most powerful of these modifications are Nα-methylation and the incorporation of non-canonical amino acids, such as halogenated phenylalanine derivatives.[1]

This technical guide focuses on a unique and valuable building block that combines these strategic modifications: Fmoc-Nα-methyl-4-chloro-D-phenylalanine . The N-methylation of the peptide backbone introduces a conformational constraint, enhances proteolytic stability, and can improve membrane permeability.[2] The use of the D-enantiomer further contributes to enzymatic resistance. Additionally, the 4-chloro substitution on the phenyl ring can modulate the electronic and steric properties of the side chain, potentially leading to enhanced binding affinity and altered biological activity.[3]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine in solid-phase peptide synthesis (SPPS), offering insights for its effective use in the development of next-generation peptide therapeutics.

Physicochemical Properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-N-methyl-4-chloro-L-phenylalanine | 1217716-50-1[4] | C25H22ClNO4 | 435.9 |

| Fmoc-4-chloro-D-phenylalanine | 142994-19-2[2] | C24H20ClNO4 | 421.9 |

The physicochemical properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine can be inferred from its structure and data from related compounds.

| Property | Expected Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for Fmoc-protected amino acids. |

| Solubility | Soluble in common organic solvents for SPPS (e.g., DMF, NMP, DCM) | The Fmoc group and the organic nature of the amino acid derivative confer solubility in these solvents. |

| Melting Point | Expected to be a high-melting solid | Crystalline nature of similar compounds. For reference, the melting point of Fmoc-4-chloro-D-phenylalanine is 173 - 206 °C.[2] |

| Optical Rotation | A specific value is not available. | The D-configuration will result in a specific optical rotation, which is a critical parameter for enantiomeric purity. For reference, the optical rotation of Fmoc-4-chloro-D-phenylalanine is [α]D20 = 28 ± 2º (c=1 in DMF).[2] |

| Purity | ≥97% (HPLC) | High purity is essential for successful peptide synthesis. |

Synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

The synthesis of Fmoc-N-methylated amino acids can be challenging due to the steric hindrance of the N-methyl group. Several methods have been developed, with two prominent approaches being the solid-phase Biron-Kessler method and a solution-phase synthesis via an oxazolidinone intermediate.

Solid-Phase Synthesis (Biron-Kessler Method Adaptation)

A general and efficient method for the synthesis of Fmoc-N-methyl amino acids is the on-resin Biron-Kessler method. This approach involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which facilitates the subsequent N-methylation.

Experimental Protocol (Adapted from the Biron-Kessler Method):

-

Resin Loading: Load Fmoc-4-chloro-D-phenylalanine onto a 2-chlorotrityl chloride (2-CTC) resin using standard procedures.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group.

-

o-NBS Protection: React the free amine on the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a hindered base like 2,4,6-collidine.

-

N-Methylation: Treat the o-NBS protected amino acid with a methylating agent, such as dimethyl sulfate or methyl iodide, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

o-NBS Deprotection: Remove the o-NBS group using a solution of β-mercaptoethanol and DBU in DMF.

-

Fmoc Reprotection: Reprotect the newly formed N-methyl amine with an Fmoc group using a reagent like Fmoc-succinimidyl carbonate (Fmoc-OSu).

-

Cleavage from Resin: Cleave the final product from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of sterically hindered N-methylated amino acids into a growing peptide chain is a critical and often challenging step in SPPS. The steric bulk of the N-methyl group slows down the coupling kinetics, necessitating the use of highly efficient coupling reagents and optimized protocols to prevent incomplete reactions and racemization.[1]

Recommended Coupling Reagents:

Standard coupling reagents like HBTU and HCTU are often less effective for coupling N-methylated amino acids. The following reagents are recommended for their higher reactivity and ability to overcome steric hindrance:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOAt (1-Hydroxy-7-azabenzotriazole).

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) with HOAt.

-

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) .[5]

Experimental Protocol for SPPS Incorporation:

-

Resin Swelling and Deprotection: Swell the peptide-resin in DMF and perform the standard Fmoc deprotection using 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for an extended period (e.g., 2-4 hours) at room temperature. For particularly difficult couplings, a double coupling may be necessary.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. Note that the standard Kaiser test will give a negative result for the secondary amine of the N-methylated residue. The bromophenol blue test can be used as an alternative.[5]

-

Washing: After complete coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Applications and Advantages in Drug Development

The incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine into peptide sequences offers several advantages for the development of peptide-based drugs:

-

Enhanced Proteolytic Stability: The N-methyl group and the D-configuration of the amino acid sterically hinder the approach of proteases, leading to a longer in-vivo half-life of the peptide.[2]

-

Improved Membrane Permeability: By disrupting the hydrogen-bonding network of the peptide backbone and increasing lipophilicity, N-methylation can enhance the ability of a peptide to cross cell membranes, potentially leading to improved oral bioavailability.

-

Conformational Control: The restriction of backbone rotation can lock the peptide into a bioactive conformation, which can lead to increased receptor affinity and selectivity.

-

Modulation of Biological Activity: The 4-chloro substituent on the phenyl ring can alter the electronic properties and steric bulk of the side chain, providing a tool to fine-tune the binding interactions with biological targets.[3]

-

Structural Scaffolding: The unique properties of this amino acid can be used to induce specific secondary structures or to probe structure-activity relationships (SAR) in peptide drug discovery.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a highly valuable, albeit challenging, building block for the synthesis of advanced peptide therapeutics. The combination of N-methylation, D-stereochemistry, and side-chain halogenation provides a powerful toolkit for medicinal chemists to address the inherent pharmacokinetic limitations of peptides. By understanding the specific challenges in its synthesis and incorporation and by employing optimized protocols with highly reactive coupling reagents, researchers can successfully leverage the unique properties of this compound to design novel peptide drugs with enhanced stability, permeability, and biological activity.

References

- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.

- BenchChem. (2025).

- Chem-Impex. Fmoc-4-chloro-D-phenylalanine.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

- Chem-Impex. Fmoc-N-methyl-4-chloro-L-phenylalanine.

Sources

Molecular weight of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

An In-Depth Technical Guide to Fmoc-Nα-methyl-4-chloro-D-phenylalanine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a non-canonical amino acid derivative engineered for advanced applications in peptide synthesis and drug development. The strategic incorporation of both an N-terminal methyl group and a para-chlorine atom on the phenyl ring imparts unique physicochemical properties that address common challenges in peptide therapeutics, such as proteolytic instability and suboptimal binding affinity. This document details the compound's precise molecular weight of 435.9 g/mol , its chemical properties, and provides a field-proven, step-by-step protocol for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this specialized building block to create peptides with enhanced pharmacological profiles.

Introduction: The Strategic Value of Modified Amino Acids

In modern peptide science, the precise modulation of a peptide's structure is paramount to achieving desired therapeutic outcomes. While the 20 proteinogenic amino acids provide a foundational toolkit, the introduction of non-canonical amino acids has become a cornerstone of rational drug design. These modified building blocks allow for the fine-tuning of a peptide's conformational dynamics, metabolic stability, and receptor interaction profile.

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a prime example of a multi-functional, non-canonical amino acid. It combines three critical modifications:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is fundamental to the most widely used orthogonal protection strategy in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains under mild conditions.[1]

-

Nα-methylation: The substitution of the amide proton with a methyl group introduces significant steric hindrance, which serves two primary purposes. First, it shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.[2] Second, it restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[3]

-

4-Chloro Phenyl Ring Substitution: The addition of a chlorine atom to the para-position of the phenylalanine side chain alters its electronic and steric properties. This modification can enhance hydrophobic interactions and influence binding affinities with biological targets.[4] The use of the D-enantiomer further contributes to proteolytic resistance, as endogenous proteases are typically specific for L-amino acids.

The convergence of these features makes Fmoc-Nα-methyl-4-chloro-D-phenylalanine a high-value reagent for addressing complex challenges in peptide drug discovery.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use. The key physicochemical data for Fmoc-Nα-methyl-4-chloro-D-phenylalanine are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 435.9 g/mol | [5] |

| Molecular Formula | C₂₅H₂₂ClNO₄ | [5] |

| Synonyms | Fmoc-N-Me-Phe(4-Cl)-OH, (2R)-Fmoc-N-methylamino-3-(4-chlorophenyl)propionic acid | [5] |

| CAS Number | 1217716-50-1 (for the L-enantiomer; the D-enantiomer shares the same formula and weight) | [5] |

| Appearance | White solid | [5] |

| Purity | ≥ 97% (Chiral HPLC) | [5] |

| Storage Conditions | 0 - 8 °C | [5] |

Chemical Structure:

Caption: Chemical structure of Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this derivative is as a building block in SPPS. Its incorporation, however, requires special considerations due to the inherent steric hindrance of the N-methyl group.

Causality Behind Experimental Choices

The secondary amine of an N-methylated amino acid is both sterically hindered and less nucleophilic than a primary amine. Consequently, standard coupling conditions (e.g., using HBTU/DIPEA alone) often result in low yields and incomplete reactions. To overcome this kinetic barrier, more potent activating agents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed because they form highly reactive acylium ions, which are more susceptible to attack by the sterically hindered secondary amine.[2]

Furthermore, the lack of an N-H proton on the incorporated N-methylated residue renders the standard ninhydrin test ineffective for monitoring coupling completion. The ninhydrin test relies on reacting with a primary amine to produce a deep blue color. Therefore, an alternative qualitative method, such as the bromophenol blue test, must be used.[2] This test detects the presence of unreacted (basic) secondary amine sites on the resin, providing a necessary in-process control to ensure the integrity of the synthesis.

SPPS Workflow Diagram

The following diagram illustrates the key steps for incorporating Fmoc-Nα-methyl-4-chloro-D-phenylalanine into a peptide chain on a solid support.

Caption: SPPS cycle for the incorporation of a sterically hindered N-methylated amino acid.

Experimental Protocol: Coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

This protocol describes a robust method for coupling the title amino acid to a deprotected N-terminal amine on a solid-phase resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Nα-methyl-4-chloro-D-phenylalanine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Bromophenol Blue Test Solution (250 mg in 50 mL DMF)[2]

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Activation of Amino Acid:

-

In a separate vial, dissolve 4 equivalents of Fmoc-Nα-methyl-4-chloro-D-phenylalanine and 3.95 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA to the solution.

-

Allow the activation to proceed for 5 minutes at room temperature. The solution may change color.

-

Causality: Using a slight excess of the amino acid and activating agent ensures the reaction is driven to completion, compensating for the lower reactivity of the N-methylated amine on the resin. DIPEA acts as the base required for the activation chemistry.[2]

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time can be extended or a second coupling can be performed.[6]

-

-

Monitoring for Completion (Self-Validation):

-

Remove a small sample of resin beads (approx. 5 mg) and wash them with DMF and then methanol.

-

Add 1-2 drops of the Bromophenol Blue Test solution.

-

Observe the color:

-

Yellow/Orange: The coupling is complete (no free amine).

-

Blue/Green: The coupling is incomplete (free amine present).[2]

-

-

If the test is blue/green, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution.

-

-

Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Safety and Handling

As a laboratory chemical, Fmoc-Nα-methyl-4-chloro-D-phenylalanine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid powder and its solutions.

-

Handling: Avoid dust formation. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, typically between 0 and 8 °C, to ensure long-term stability.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a highly specialized chemical tool that empowers peptide chemists to overcome significant hurdles in drug design. Its calculated molecular weight of 435.9 g/mol and unique trifunctional structure provide a direct pathway to synthesizing peptides with enhanced proteolytic stability, constrained conformations, and modulated receptor interactions. While its incorporation demands optimized protocols to overcome the challenge of steric hindrance, the potential rewards—peptides with superior drug-like properties—are substantial. This guide provides the foundational knowledge and a validated experimental framework to enable researchers to confidently and successfully utilize this powerful building block in their synthetic endeavors.

References

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from [Link]

-

Aralez Bio. (n.d.). Fmoc-4-chloro-D-phenylalanine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Fmoc-4-chloro-L-phenylalanine, 98%. Retrieved from [Link]

-

Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine in Common Organic Solvents

Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine, a specialized amino acid derivative crucial for the synthesis of advanced therapeutic peptides. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes core chemical principles, extrapolates from data on structurally related analogs, and provides detailed methodologies for empirical solubility determination. We will explore the physicochemical factors governing solubility, offer qualitative assessments in key organic solvents, and present a robust experimental protocol for researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and other related disciplines.

Introduction: The Structural Significance of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine is a non-canonical amino acid derivative designed to impart specific, desirable properties to synthetic peptides. Understanding its solubility is a critical first step in ensuring its effective use in synthesis protocols. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete couplings, and the generation of deletion sequences, all of which compromise the yield and purity of the final peptide product.[1]

The unique structure of this compound presents a complex solubility profile influenced by three key modifications:

-

The Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, hydrophobic N-terminal protecting group is fundamental to modern SPPS.[1] While it generally confers good solubility in many common organic solvents, its tendency for aggregation can sometimes reduce solubility.[2]

-

N-alpha-methylation: The methylation of the alpha-amino group introduces steric hindrance that can disrupt peptide secondary structures and increase resistance to enzymatic degradation.[3] This modification also impacts the hydrogen bonding capability of the amide backbone, which can alter solubility characteristics, often increasing lipophilicity.[4]

-

The 4-chloro-D-phenylalanine Side Chain: The presence of a chlorine atom on the phenyl ring increases the hydrophobicity and molecular weight of the side chain compared to standard phenylalanine.[5] This halogenation can influence electronic interactions and the overall conformational preferences of the peptide, but it also presents a potential challenge for dissolution in more polar solvents.

This guide will deconstruct these structural contributions to provide a predictive framework for solubility and a practical approach to its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of any Fmoc-amino acid is a multifactorial property governed by the interplay between the solute's structure and the solvent's characteristics.[1] The following diagram illustrates the key molecular features of Fmoc-Nα-methyl-4-chloro-D-phenylalanine that dictate its interaction with solvents.

Caption: Key structural features of the molecule influencing its overall solubility.

The combination of a large hydrophobic Fmoc group, a lipophilic N-methyl group, and a halogenated aromatic side chain suggests that Fmoc-Nα-methyl-4-chloro-D-phenylalanine will exhibit favorable solubility in polar aprotic solvents and limited solubility in nonpolar or highly polar protic solvents.

Qualitative Solubility Assessment in Common SPPS Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common solvent for SPPS and is known for its excellent ability to dissolve a wide range of Fmoc-amino acids.[6][7] The combination of its polarity and aprotic nature should effectively solvate all parts of the target molecule. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP often exhibits even greater solvating power than DMF, particularly for hydrophobic and aggregation-prone sequences.[2][6] It is an excellent alternative if solubility issues are encountered in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for many Fmoc-amino acids and can be used as a co-solvent to enhance the solubility of difficult compounds in DMF.[2][8] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to Limited | While the hydrophobic components of the molecule will interact favorably with DCM, the polarity of the carboxylic acid may limit overall solubility. DCM is generally a poorer solvent for Fmoc-amino acids compared to DMF or NMP.[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | THF's solvating power for Fmoc-amino acids is typically lower than that of DMF or NMP.[7] While used in some "green" SPPS protocols, it may not be suitable for achieving high concentrations of this derivative. |

| Acetonitrile (ACN) | Polar Aprotic | Limited | Acetonitrile is more commonly used in purification (RP-HPLC) than as a primary solvent for coupling reactions due to the lower solubility of many Fmoc-amino acids.[7] |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Very Limited | The strong hydrogen-bonding network of alcohols is less effective at solvating the large, nonpolar regions of the molecule. Solubility is expected to be poor. |

Note: These are predictive assessments. Factors such as temperature, the purity of the compound, and the water content of the solvent can significantly impact actual solubility.[7] Empirical verification is always recommended.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, the equilibrium solubility must be determined experimentally. The shake-flask method followed by HPLC quantification is the gold standard and provides a self-validating system for generating reliable data.[7]

Workflow for Solubility Determination

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials:

-

Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine

-

Solvents of interest (e.g., DMF, NMP, DMSO, DCM)

-

Class A volumetric flasks and pipettes

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Reverse-phase HPLC system with a UV detector

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMF) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Equilibration:

-

Add an excess amount of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine to a 2 mL vial. An amount sufficient to ensure undissolved solid remains after equilibration is crucial (e.g., 5-10 mg).

-

Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Prepare vials for each solvent to be tested in triplicate.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7]

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining suspended solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the standard solutions and the diluted samples onto the HPLC system.

-

Integrate the peak area corresponding to the compound for all injections.

-

-

Data Analysis:

-

Plot the peak area of the standard solutions against their known concentrations to generate a linear calibration curve.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Conclusion and Best Practices

The unique structural attributes of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine—a bulky Fmoc group, N-alpha-methylation, and a chlorinated phenyl ring—collectively suggest a favorable solubility profile in polar aprotic solvents like DMF, NMP, and DMSO. However, its increased hydrophobicity may lead to challenges in less potent or protic solvents. Due to the lack of published quantitative data, empirical determination is paramount for any process-sensitive application. By employing the detailed shake-flask and HPLC protocol described herein, researchers can generate precise and reliable solubility data. For practical applications in SPPS, it is recommended to prepare solutions of this derivative immediately before use and consider gentle warming (e.g., to 37°C) if dissolution is slow.[2] Should precipitation occur during a coupling reaction, the use of stronger solvent systems (e.g., NMP) or co-solvents (e.g., a small percentage of DMSO in DMF) should be investigated.[2]

References

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.

- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Chem-Impex. Fmoc-4-chloro-D-phenylalanine.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- Chem-Impex. Fmoc-N-methyl-4-chloro-L-phenylalanine.

- BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis.

- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.

- RSC Publishing. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study.

- ResearchGate. (2007). Fmoc-Protected N a -(w-Protected functionalized alkyl) Amino Acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a key building block in modern peptide synthesis and drug discovery. The incorporation of both N-methylation and a halogenated side chain presents unique structural features that are critical to understand for unambiguous characterization. This document, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and data interpretation is explained, providing field-proven insights to ensure scientific integrity and trustworthiness in the application of this valuable synthetic amino acid.

Introduction: The Significance of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a non-proteinogenic amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure incorporates three key modifications that impart desirable properties to the resulting peptides:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group: This base-labile protecting group is fundamental to modern SPPS, allowing for the sequential addition of amino acids in a controlled manner. Its removal is typically achieved under mild basic conditions, preserving acid-labile side-chain protecting groups.[1]

-

Nα-methylation: The presence of a methyl group on the alpha-amine nitrogen introduces conformational constraints and increases resistance to enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of peptides.[2] N-methylated amino acids can also influence receptor binding affinity and selectivity.[3]

-

4-chloro-D-phenylalanine: The chloro-substituted aromatic side chain provides a unique steric and electronic profile, influencing hydrophobic and electronic interactions within the peptide and with its biological target. The D-configuration is often incorporated to further enhance proteolytic stability.[4]

Given the growing importance of peptides with enhanced stability and specific conformational properties in drug development, the unambiguous characterization of their constituent building blocks is paramount. This guide provides a detailed predictive analysis of the key spectroscopic data for Fmoc-Nα-methyl-4-chloro-D-phenylalanine, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For Fmoc-Nα-methyl-4-chloro-D-phenylalanine, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the recommended procedure for acquiring high-quality NMR spectra of Fmoc-Nα-methyl-4-chloro-D-phenylalanine. The causality behind each step is explained to ensure a robust and reproducible experiment.

Caption: Figure 1: Experimental workflow for NMR data acquisition.

Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d₃ (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic molecules. However, if the carboxylic acid proton is of interest, its signal may be broad and exchangeable. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it will slow down the exchange of the carboxylic acid proton, resulting in a sharper and more easily identifiable signal.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Fmoc-Nα-methyl-4-chloro-D-phenylalanine will exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Fmoc aromatic (8H) | 7.20 - 7.80 | Multiplet | 8H | The eight aromatic protons of the fluorenyl group will appear as a complex multiplet in the aromatic region.[5] |

| 4-chlorophenyl (4H) | 7.00 - 7.30 | AA'BB' system | 4H | The para-substituted phenyl ring will give rise to a characteristic second-order splitting pattern, often appearing as two doublets. |

| Fmoc CH & CH₂ | 4.10 - 4.50 | Multiplet | 3H | The CH and CH₂ protons of the Fmoc group will likely overlap, appearing as a multiplet. |

| α-CH | 4.60 - 5.00 | Doublet of doublets or triplet | 1H | The alpha-proton will be coupled to the two diastereotopic beta-protons. |

| β-CH₂ | 2.90 - 3.30 | Multiplet | 2H | These protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet.[6] |

| N-CH₃ | 2.70 - 2.90 | Singlet | 3H | The N-methyl group will appear as a sharp singlet. |

| COOH | 10.0 - 13.0 | Broad singlet | 1H | The carboxylic acid proton is acidic and its signal is often broad and may not be observed in all solvents.[7] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The expected chemical shifts are summarized below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | 170 - 175 | The carboxylic acid carbonyl carbon is deshielded. |

| Urethane C=O | 155 - 158 | The urethane carbonyl of the Fmoc group. |

| Aromatic C (Fmoc & 4-chlorophenyl) | 120 - 145 | A series of signals corresponding to the aromatic carbons. Quaternary carbons will be weaker in intensity. |

| C-Cl (4-chlorophenyl) | 132 - 136 | The carbon atom directly attached to the chlorine will be deshielded. |

| α-CH | 60 - 65 | The alpha-carbon is shifted downfield due to the attachment of the nitrogen and carbonyl groups. |

| Fmoc CH & CH₂ | 45 - 70 | The CH and CH₂ carbons of the Fmoc group. |

| β-CH₂ | 35 - 40 | The beta-carbon of the phenylalanine side chain. |

| N-CH₃ | 30 - 35 | The N-methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of Fmoc-Nα-methyl-4-chloro-D-phenylalanine will be dominated by absorptions from the urethane, carboxylic acid, and aromatic moieties.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A high-quality IR spectrum can be obtained using either a solid-state (KBr pellet or Attenuated Total Reflectance - ATR) or solution-state method.

Caption: Figure 2: Experimental workflow for IR data acquisition using ATR.

Trustworthiness: The ATR method is often preferred for its simplicity and the minimal sample preparation required. It is crucial to obtain a background spectrum immediately before the sample spectrum to minimize the impact of atmospheric water and carbon dioxide absorptions.

Predicted IR Absorption Bands

The following table summarizes the key expected IR absorption bands for Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the fluorenyl and phenyl rings. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl, methylene, and methine groups. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid, typically observed at a lower frequency due to hydrogen bonding. |

| C=O (Urethane) | 1690 - 1710 | Strong | The carbonyl stretch of the Fmoc protecting group. This may overlap with the carboxylic acid carbonyl. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | A series of absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic rings. |

| C-O (Carboxylic Acid & Urethane) | 1200 - 1300 | Strong | Stretching vibrations of the C-O single bonds. |

| C-N | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-Cl | 1000 - 1100 | Medium to Strong | The C-Cl stretching vibration of the 4-chlorophenyl group. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this type of molecule.

Experimental Protocol: ESI-MS Analysis

The following protocol outlines a typical procedure for analyzing Fmoc-Nα-methyl-4-chloro-D-phenylalanine by ESI-MS.

Caption: Figure 3: Experimental workflow for ESI-MS analysis.

Expertise & Experience: The addition of a small amount of formic acid to the solvent is crucial for promoting protonation of the analyte in positive ion mode ESI, leading to the formation of the [M+H]⁺ ion.

Predicted Mass Spectrum and Fragmentation

The molecular formula of Fmoc-Nα-methyl-4-chloro-D-phenylalanine is C₂₅H₂₃ClNO₄. The expected monoisotopic mass is 435.13 Da.